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Compound of Interest

Compound Name: cis-2-Bromocyclohexanol

Cat. No.: B101969 Get Quote

An In-depth Technical Guide to cis-2-Bromocyclohexanol: Properties, Synthesis, and

Reactivity

This technical guide provides comprehensive information on cis-2-Bromocyclohexanol,
tailored for researchers, scientists, and professionals in drug development. It covers the

compound's chemical identity, physical properties, safety data, detailed experimental protocols

for its synthesis and key reactions, and visualizations of its chemical pathways.

Compound Identification and Properties
cis-2-Bromocyclohexanol is a halogenated alcohol derivative of cyclohexane. Its

stereochemistry, with the bromine and hydroxyl groups on the same side of the ring, dictates its

unique reactivity compared to its trans-isomer.

IUPAC Name:rel-(1R,2S)-2-Bromocyclohexanol Synonyms: cis-2-Bromocyclohexanol CAS

Number: 16536-57-5

Physicochemical Data
The following table summarizes the key physical and chemical properties of cis-2-
Bromocyclohexanol.
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Property Value Source

Molecular Formula C₆H₁₁BrO

Molecular Weight 179.055 g/mol

Melting Point
301.6 - 302 K (28.45 - 28.85

°C)

Boiling Point 323 K (50 °C) at 0.001 bar

Appearance
Not specified (typically a liquid

or low-melting solid)

IUPAC Standard InChI

InChI=1S/C6H11BrO/c7-5-3-1-

2-4-6(5)8/h5-6,8H,1-

4H2/t5-,6+/m0/s1

IUPAC Standard InChIKey
AAMCLCZHZXKWRV-

NTSWFWBYSA-N

Spectroscopic Data
While raw spectral data is instrument-dependent, the following table outlines the expected

spectroscopic characteristics for cis-2-Bromocyclohexanol based on its structure.
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Spectroscopy Characteristic Features

¹³C NMR

Expected chemical shifts (δ) in ppm (relative to

TMS): C-OH: ~65-75 ppm; C-Br: ~55-65 ppm;

Other ring carbons (CH₂): ~20-40 ppm. The

exact shifts are influenced by stereochemistry.

IR Spectroscopy

Key absorption bands (cm⁻¹): Strong, broad

peak for O-H stretch (~3200-3600 cm⁻¹); C-H

stretches (~2850-3000 cm⁻¹); C-Br stretch

(~500-600 cm⁻¹); C-O stretch (~1050-1150

cm⁻¹).

Mass Spectrometry

Molecular ion (M⁺) peak expected at m/z 178

and 180 in an approximate 1:1 ratio,

characteristic of a single bromine atom.

Common fragments would include loss of H₂O

(M-18), loss of Br (M-79/81), and cyclohexene

fragments.

Safety and Handling
cis-2-Bromocyclohexanol is classified as a hazardous substance. Appropriate personal

protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn

at all times. All manipulations should be performed in a well-ventilated fume hood.

Hazard Class GHS Hazard Statement

Acute Toxicity, Oral H302: Harmful if swallowed

Skin Corrosion/Irritation H315: Causes skin irritation

Eye Damage/Irritation H319: Causes serious eye irritation

STOT, Single Exposure H335: May cause respiratory irritation

Experimental Protocols
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The stereochemistry of 2-bromocyclohexanol is determined by the synthetic route chosen. The

standard synthesis from cyclohexene using N-Bromosuccinimide in an aqueous solvent yields

the trans-isomer due to the mechanism of anti-addition. The synthesis of the cis-isomer is less

direct.

Synthesis Workflow: cis vs. trans Isomers
The diagram below illustrates the divergent synthetic pathways starting from cyclohexene to

obtain the cis and trans isomers of 2-bromocyclohexanol.

Caption: Synthetic routes to cis- and trans-2-bromocyclohexanol.

Protocol 1: Synthesis of trans-2-Bromocyclohexanol
(Reference Method)
This protocol is adapted from established procedures for halohydrin formation from alkenes.

Reaction Setup: In a 250 mL Erlenmeyer flask equipped with a magnetic stir bar, add 5.0 g

(27.8 mmol) of N-bromosuccinimide (NBS) and 30 mL of distilled water.

Addition of Alkene: Add 5.7 mL of cyclohexene to the stirring mixture at room temperature.

Reaction: Continue stirring until the solid NBS, which is denser than water, has completely

reacted and disappeared.

Workup: Transfer the mixture to a separatory funnel and extract the organic portion with

diethyl ether (2 x 20 mL).

Drying and Isolation: Dry the combined organic layers with anhydrous sodium sulfate, filter,

and remove the solvent using a rotary evaporator.

Purification: The crude product can be purified by distillation under reduced pressure (boiling

point approx. 61–62 °C at 2 mmHg) to yield pure trans-2-bromocyclohexanol.

Protocol 2: Synthesis of cis-2-Bromocyclohexanol
(Proposed Method)
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This synthesis proceeds via an epoxide intermediate, where the subsequent ring-opening

controls the stereochemistry.

Step A: Epoxidation of Cyclohexene

Reaction Setup: In a 250 mL round-bottom flask, dissolve cyclohexene (1.0 eq) in

dichloromethane (DCM).

Reagent Addition: Cool the solution in an ice bath and add meta-chloroperoxybenzoic acid

(m-CPBA, 1.1 eq) portion-wise over 15 minutes.

Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring

by TLC.

Workup: Quench the reaction by adding a 10% aqueous solution of sodium sulfite. Separate

the organic layer, wash with saturated sodium bicarbonate solution and then brine.

Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate

under reduced pressure to yield crude cyclohexene oxide.

Step B: Ring-Opening of Cyclohexene Oxide

Reaction Setup: Dissolve the crude cyclohexene oxide (1.0 eq) in a suitable solvent such as

diethyl ether or THF in a flask cooled in an ice bath.

Reagent Addition: Slowly add an aqueous solution of hydrobromic acid (HBr, 48%, 1.2 eq)

dropwise with vigorous stirring.

Reaction: After the addition is complete, allow the mixture to stir at 0°C for 1 hour, then warm

to room temperature and stir for an additional 2 hours.

To cite this document: BenchChem. [IUPAC name and CAS number for "cis-2-
Bromocyclohexanol"]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b101969#iupac-name-and-cas-number-for-cis-2-
bromocyclohexanol]

Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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